

7-Bromothieno[3,2-d]pyrimidin-4-amine CAS number

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Compound of Interest

Compound Name: 7-Bromothieno[3,2-d]pyrimidin-4-amine

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An In-depth Technical Guide to **7-Bromothieno[3,2-d]pyrimidin-4-amine**

CAS Number: 1439815-04-9

This technical guide provides a comprehensive overview of **7-Bromothieno[3,2-d]pyrimidin-4-amine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of public data for this specific molecule, this guide also incorporates information from closely related analogs within the thieno[3,2-d]pyrimidine class to offer a broader context for its potential applications, synthesis, and biological activity.

Chemical and Physical Properties

Quantitative experimental data for **7-Bromothieno[3,2-d]pyrimidin-4-amine** is not extensively reported in publicly accessible literature. The following table summarizes the available information.

Property	Value	Source
CAS Number	1439815-04-9	[1] [2]
Molecular Formula	C ₇ H ₅ BrN ₄ S	Inferred
Appearance	Solid	[1]
Melting/Freezing Point	No data available	[1]
Boiling Point/Range	No data available	[1]
Water Solubility	No data available	[1]
Chemical Stability	Stable under recommended storage conditions	[1]

Safety and Handling

Safety data indicates that this compound should be handled with care in a laboratory setting.[\[1\]](#)

Hazard Statement	Description
H302	Harmful if swallowed
H315	Causes skin irritation
H320	Causes eye irritation
H335	May cause respiratory irritation

Precautionary Measures:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[1\]](#)
- P264: Wash hands thoroughly after handling.[\[1\]](#)
- P270: Do not eat, drink or smoke when using this product.[\[1\]](#)

Incompatible Materials:

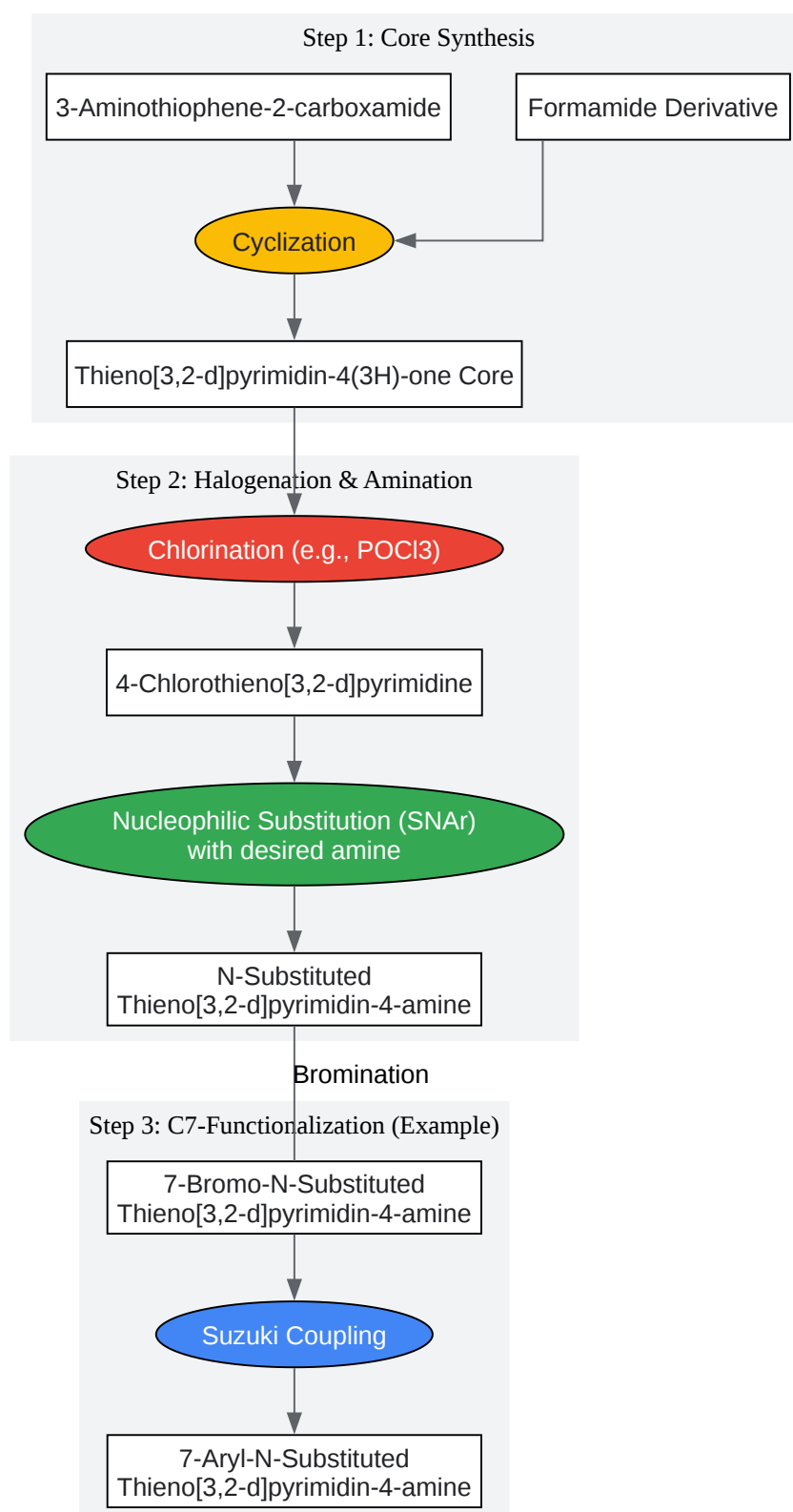
- Strong acids/alkalis, strong oxidizing/reducing agents.[1]

Synthesis and Experimental Protocols

The thieno[3,2-d]pyrimidine scaffold is a valuable pharmacophore due to its structural similarity to purines.[3] Derivatives are often synthesized from 3-aminothiophene precursors. While a specific protocol for **7-Bromothieno[3,2-d]pyrimidin-4-amine** is not detailed in the cited literature, a general and representative protocol can be constructed based on established methods for analogous compounds.[4][5][6]

Representative Synthesis Workflow

The following diagram illustrates a common synthetic route to generate a 7-substituted thieno[3,2-d]pyrimidin-4-amine library.



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Caption: General synthetic workflow for thieno[3,2-d]pyrimidin-4-amines.

Protocol: Synthesis of N-Substituted Thieno[3,2-d]pyrimidin-4-amines (General Method)

This protocol is adapted from general procedures for the synthesis of similar compounds and serves as a guide.^[5]

Objective: To synthesize an N-substituted thieno[3,2-d]pyrimidin-4-amine via nucleophilic aromatic substitution (S_NAr).

Materials:

- 4-Chlorothieno[3,2-d]pyrimidine (1 equivalent)
- Desired primary or secondary amine (1 equivalent)
- Potassium carbonate (K₂CO₃) (1 equivalent)
- Dimethyl sulfoxide (DMSO)
- Dichloromethane (CH₂Cl₂)
- 5% aqueous acetic acid solution
- Water
- Brine
- Sodium sulfate (Na₂SO₄)
- Sealed reaction vial

Procedure:

- In a sealed vial, combine 4-chlorothieno[3,2-d]pyrimidine (1 eq), the desired amine (1 eq), and K₂CO₃ (1 eq).
- Add DMSO to dissolve the reagents (e.g., 4 mL for 0.57 mmol scale).

- Seal the vial and heat the reaction mixture to 100 °C.
- Maintain the temperature for 12 hours, monitoring the reaction progress by TLC or LC-MS if possible.
- After completion, allow the reaction mixture to cool to room temperature and concentrate it to dryness under reduced pressure.
- Dissolve the resulting residue in dichloromethane (CH_2Cl_2).
- Wash the organic solution sequentially with a 5% aqueous acetic acid solution (twice), water, and brine.
- Collect the organic phase and dry it over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and concentrate the filtrate in vacuo to yield the crude product.
- Purify the crude product by column chromatography or recrystallization as needed.

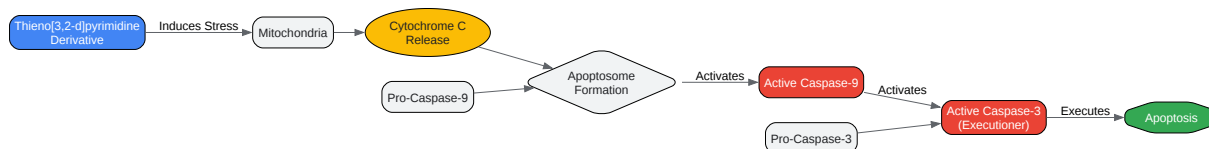
Biological Activity and Potential Signaling Pathways

The thieno[3,2-d]pyrimidine scaffold is a component of molecules with a wide range of biological activities, including kinase inhibition, antiproliferative effects, and antimicrobial properties.^{[7][8]} Halogenated derivatives, in particular, have demonstrated potent antiproliferative activity against various cancer cell lines.^[7]

Antiproliferative and Apoptotic Effects

Studies on halogenated thieno[3,2-d]pyrimidines show they can induce apoptosis in cancer cells, often independent of a specific cell cycle arrest.^[7] This suggests an ability to trigger programmed cell death, a critical mechanism for anticancer agents. The mechanism can involve the activation of caspases, which are key executioner enzymes in the apoptotic cascade.

The following diagram illustrates a simplified, representative signaling pathway for caspase-mediated apoptosis that could be induced by a bioactive thieno[3,2-d]pyrimidine derivative.



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Caption: Potential induction of apoptosis via the intrinsic caspase cascade.

Kinase Inhibition

The thieno[3,2-d]pyrimidine core is a well-established scaffold for the development of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By competing with ATP in the kinase active site, these inhibitors can block downstream signaling pathways involved in cell proliferation and survival. Analogs have been developed as inhibitors of SIRT1/2/3 and Mycobacterium tuberculosis bd oxidase, highlighting the versatility of this scaffold.[5][8]

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References

- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. 7-Bromo-2,6-dimethylthieno[3,2-d]pyrimidin-4-amine|CAS 1313712-44-5 [benchchem.com]

- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]-pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17 β -Hydroxysteroid Dehydrogenase Type 2 (17 β -HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of a 7-arylthieno[3,2-d]pyrimidin-4-amine library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
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